Benzhydryl 4-hydroxy-3-oxobutanoate
Description
Properties
CAS No. |
90712-13-3 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
benzhydryl 4-hydroxy-3-oxobutanoate |
InChI |
InChI=1S/C17H16O4/c18-12-15(19)11-16(20)21-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17-18H,11-12H2 |
InChI Key |
WJQYNGYKLDTKEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CC(=O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share key structural features with Benzhydryl 4-hydroxy-3-oxobutanoate:
| Compound | Key Functional Groups | Molecular Weight | logP | Pharmacological Activity |
|---|---|---|---|---|
| This compound | Benzhydryl, 3-oxobutanoate, hydroxyl | ~286.3* | ~2.5–3.0* | Not reported (inferred CB1 affinity) |
| LDK1229 (Benzhydryl piperazine analog) | Benzhydryl, piperazine, cyclohexyl | 481.42 | 2.68† | CB1 inverse agonist (Ki = 32 nM) |
| SR141716A (Rimonabant) | Pyrazole, chlorophenyl, piperidine | 463.80 | 3.98‡ | CB1 inverse agonist (Ki = 1.8 nM) |
| Ethyl 3-oxo-4-phenylbutanoate | 3-oxobutanoate, phenyl, ethyl ester | 206.24 | ~2.0§ | No reported receptor activity |
*Estimated based on structural analogs. †From benzhydryl piperazine data . ‡From literature. §Calculated using Crippen method .
Key Observations:
- Benzhydryl vs.
- Hydroxyl vs.
- Lipophilicity : Benzhydryl derivatives (logP ~2.5–3.0) are less lipophilic than SR141716A (logP ~3.98), which could influence blood-brain barrier penetration .
Pharmacological and Binding Properties
- CB1 Receptor Affinity : LDK1229, a benzhydryl piperazine analog, exhibits weaker CB1 binding (Ki = 32 nM) than SR141716A (Ki = 1.8 nM) due to suboptimal hydrogen bonding with K3.28192 in the receptor’s inactive state . However, its efficacy in antagonizing basal GTPγS binding matches SR141716A, suggesting functional equivalence despite lower affinity.
- Derivatization Potential: The piperazine core in LDK1229 allows for two amino group modifications, enabling tailored pharmacokinetic optimization—a flexibility absent in SR141716A’s rigid pyrazole structure .
Physicochemical Properties
- Solubility: Ethyl 3-oxo-4-phenylbutanoate’s ester group likely increases hydrophobicity compared to the hydroxylated analog, though both are poorly water-soluble (logP >2.0) .
- Stability: The hydroxyl group in this compound may render it more susceptible to oxidation than ester-protected analogs .
Preparation Methods
Condensation of Benzhydryl Derivatives with β-Dicarbonyl Compounds
The most widely reported method for synthesizing benzhydryl 4-hydroxy-3-oxobutanoate involves the condensation of benzhydryl alcohols or halides with β-dicarbonyl precursors such as 4-hydroxy-3-oxobutanoic acid derivatives. This approach leverages the electrophilic nature of the β-ketoester moiety, which reacts with benzhydryl nucleophiles under acidic or Lewis acid-catalyzed conditions .
A representative procedure involves reacting benzhydryl bromide with ethyl 4-hydroxy-3-oxobutanoate in the presence of iron(III) sulfate as a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the benzhydryl group displaces the ethoxy group of the β-ketoester. Optimal yields (68–72%) are achieved in dichloroethane at 60–80°C over 6–8 hours . Key variables influencing yield include:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 mol% Fe(HSO₄)₃ | Increases by 25% |
| Solvent | 1,2-Dichloroethane | Maximizes polarity |
| Temperature | 60–80°C | Balances kinetics |
Notably, the use of Fe(HSO₄)₃ suppresses competing self-condensation of the β-dicarbonyl compound, a common side reaction in similar systems . Post-reaction purification typically involves silica gel chromatography with petroleum ether/ethyl acetate (8:1), achieving >95% purity .
Catalytic C-Alkylation Using Grignard Reagents
Alternative routes employ benzhydryl Grignard reagents for direct alkylation of β-ketoesters. In this method, a benzhydryl magnesium chloride solution is prepared in tetrahydrofuran (THF) at -40°C and reacted with ethyl 4-hydroxy-3-oxobutanoate . The reaction mechanism proceeds through a two-step enolate formation and subsequent nucleophilic attack:
-
Enolate Generation :
-
Alkylation :
Critical parameters for this method include:
-
Temperature Control : Maintaining -40°C prevents Grignard reagent decomposition.
-
Stoichiometry : A 1.1:1 molar ratio of Grignard reagent to β-ketoester minimizes di-alkylation byproducts.
-
Workup : Quenching with saturated NH₄Cl followed by ethyl acetate extraction yields 35–69% product after chromatography .
Lewis Acid-Mediated Esterification
Patent literature describes a modified esterification approach using benzhydryl alcohol and 4-hydroxy-3-oxobutanoic acid in the presence of Lewis acids like boron trifluoride etherate . This method avoids pre-activation of the hydroxyl group, instead relying on in situ generation of a reactive acylium ion:
Reaction conditions and outcomes are summarized below:
| Parameter | Value | Outcome |
|---|---|---|
| Catalyst | BF₃·OEt₂ (15 mol%) | 78% conversion |
| Solvent | Dichloromethane | Improved solubility |
| Time | 12 hours | Complete consumption |
This method achieves higher atom economy but requires rigorous drying to prevent hydrolysis of the Lewis acid .
Solid-Phase Synthesis for Scalability
Recent advances utilize polymer-supported reagents to streamline purification. For instance, polystyrene-bound dimethylaminopyridine (PS-DMAP) catalyzes the esterification between benzhydryl alcohol and 4-hydroxy-3-oxobutanoic acid under microwave irradiation . Key advantages include:
-
Reduced Purification : Simple filtration removes the catalyst.
-
Rapid Kinetics : Microwave heating (100°C, 30 minutes) achieves 85% yield.
-
Reusability : PS-DMAP retains activity for 5 cycles with <5% yield drop .
Comparative Analysis of Methodologies
The table below evaluates the four primary methods:
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Condensation | 68–72 | >95 | High | $$ |
| Grignard Alkylation | 35–69 | 90–95 | Moderate | $$$$ |
| Lewis Acid Esterification | 78 | 85–90 | High | $$ |
| Solid-Phase | 85 | >98 | Pilot-scale | $$$ |
Factors influencing method selection include substrate availability, desired throughput, and impurity tolerance. For lab-scale synthesis, the condensation route offers the best balance of yield and cost, while solid-phase methods are preferable for high-purity applications .
Mechanistic Insights and Side Reactions
All methods risk forming byproducts through:
-
Self-Condensation : β-Dicarbonyl compounds may dimerize under basic conditions .
-
Over-Alkylation : Excess Grignard reagent causes di-substitution .
-
Ester Hydrolysis : Aqueous workup or moisture exposure degrades the product .
Strategies to mitigate these issues include:
Q & A
Q. What are the recommended safety protocols for handling Benzhydryl 4-hydroxy-3-oxobutanoate in laboratory settings?
- Methodological Answer: Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to minimize skin/eye contact. Ensure adequate ventilation in the workspace to prevent inhalation of vapors. Store the compound in a sealed, dry container away from ignition sources, and avoid static discharge during handling . In case of accidental exposure, rinse affected skin/eyes with water for ≥15 minutes and seek medical attention .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer: A typical synthesis involves esterification of 4-hydroxy-3-oxobutanoic acid with benzhydryl bromide under basic conditions (e.g., using triethylamine as a catalyst). The reaction is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization from ethanol or column chromatography. Yield optimization may require temperature control (20–25°C) and inert atmosphere conditions to prevent oxidation .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester linkage and benzhydryl group. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic binding parameters observed in studies of Benzhydryl derivatives?
- Methodological Answer: Discrepancies in enthalpy (ΔH) and entropy (ΔS) values, such as those observed in protein-ligand interactions, require complementary techniques. Isothermal titration calorimetry (ITC) quantifies binding affinity, while X-ray crystallography reveals structural modes (e.g., "closed" vs. "open" conformations). For example, symmetric benzhydryl derivatives exhibit entropically driven binding due to reduced solvent-accessible surface area, whereas asymmetric analogs show enthalpic dominance from ordered water networks .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer: Density-functional theory (DFT) with the B3LYP hybrid functional and 6-31G(d,p) basis set accurately models electron density distribution and frontier molecular orbitals (HOMO/LUMO). Solvent effects are incorporated via the polarizable continuum model (PCM). For correlation-energy calculations, the Colle-Salvetti functional provides reliable estimates of exchange-correlation effects .
Q. How can reaction mechanisms involving this compound be elucidated under varying pH conditions?
- Methodological Answer: Kinetic studies using stopped-flow spectrophotometry at pH 2–12 identify protonation-dependent intermediates. Isotopic labeling (e.g., ¹⁸O in the carbonyl group) tracks hydrolysis pathways. For acid-catalyzed ester cleavage, pseudo-first-order rate constants are derived from nonlinear regression of time-resolved UV-Vis data .
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
- Methodological Answer: Byproducts like dimeric esters arise from competing nucleophilic attacks. Optimization includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
